
N-(2-methyl-1,3-dioxoisoindol-5-yl)-4-piperidin-1-ylsulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-1,3-dioxoisoindol-5-yl)-4-piperidin-1-ylsulfonylbenzamide, also known as MI-773, is a small molecule inhibitor of the MDM2-p53 interaction. This compound has gained significant attention in the scientific community due to its potential in cancer therapy.
Mechanism of Action
MDM2 is an E3 ubiquitin ligase that promotes the degradation of the p53 protein. N-(2-methyl-1,3-dioxoisoindol-5-yl)-4-piperidin-1-ylsulfonylbenzamide binds to the p53-binding pocket of MDM2, preventing the interaction between MDM2 and p53. This leads to the stabilization and activation of the p53 protein, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits tumor growth in various animal models. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-methyl-1,3-dioxoisoindol-5-yl)-4-piperidin-1-ylsulfonylbenzamide is its specificity for the MDM2-p53 interaction. This makes it a valuable tool for studying the role of p53 in cancer. However, this compound has some limitations for lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects. In addition, this compound has poor solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of N-(2-methyl-1,3-dioxoisoindol-5-yl)-4-piperidin-1-ylsulfonylbenzamide. One area of research is the development of more potent and selective inhibitors of the MDM2-p53 interaction. Another area of research is the identification of biomarkers that can predict the response to this compound therapy. Finally, the combination of this compound with other cancer therapies, such as chemotherapy and radiation therapy, is an area of active investigation.
In conclusion, this compound is a promising small molecule inhibitor of the MDM2-p53 interaction, with potential in cancer therapy. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several future directions for the study of this compound, including the development of more potent and selective inhibitors, the identification of biomarkers, and the combination with other cancer therapies.
Synthesis Methods
N-(2-methyl-1,3-dioxoisoindol-5-yl)-4-piperidin-1-ylsulfonylbenzamide is synthesized through a multi-step process that involves the condensation of 2-methyl-1,3-dioxoisoindoline-5-carboxylic acid with 4-aminobenzenesulfonyl chloride, followed by the reaction with piperidine. The final product is obtained through purification by column chromatography.
Scientific Research Applications
N-(2-methyl-1,3-dioxoisoindol-5-yl)-4-piperidin-1-ylsulfonylbenzamide has been extensively studied for its potential in cancer therapy. It has been shown to inhibit the MDM2-p53 interaction, leading to the stabilization and activation of the p53 tumor suppressor protein. This mechanism of action makes this compound a promising candidate for the treatment of various types of cancers, including breast cancer, lung cancer, and leukemia.
properties
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-5-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-23-20(26)17-10-7-15(13-18(17)21(23)27)22-19(25)14-5-8-16(9-6-14)30(28,29)24-11-3-2-4-12-24/h5-10,13H,2-4,11-12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPQIKLOKUWAAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenyl[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B7466859.png)


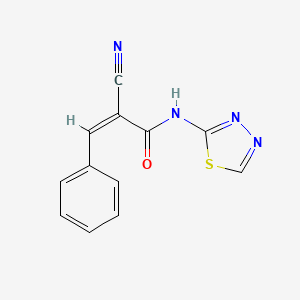

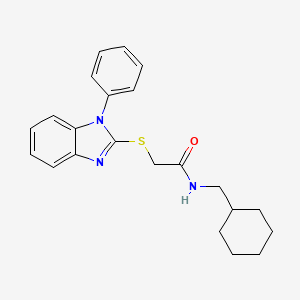
![(E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B7466922.png)
![(E)-2-cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466934.png)
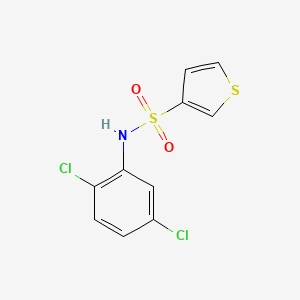
![[2-(2,6-diethylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7466944.png)
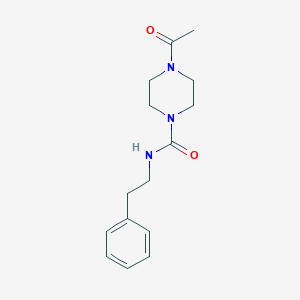
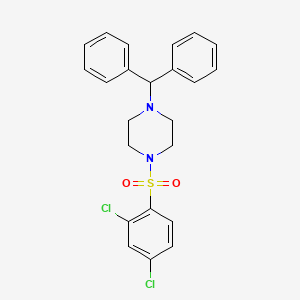
![3-[[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]-methylamino]propanenitrile](/img/structure/B7466955.png)
